![molecular formula C8H11ClO B13634586 3-(Chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B13634586.png)
3-(Chloromethyl)spiro[3.3]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)spiro[3.3]heptan-1-one is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[3.3]heptane core with a chloromethyl group at the third position and a ketone functional group at the first position. The spirocyclic structure imparts significant strain, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)spiro[3.3]heptan-1-one typically involves the reaction of spiro[3.3]heptane-1-one with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process, ensuring consistent quality and yield.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ketone functional group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of spiro[3.3]heptane-1-carboxylic acid.
Reduction: Formation of 3-(hydroxymethyl)spiro[3.3]heptan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)spiro[3.3]heptan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The spirocyclic structure may also contribute to its binding affinity and specificity towards certain enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Spiro[3.3]heptane-1-one: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Hydroxymethyl)spiro[3.3]heptan-1-one: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
3-(Aminomethyl)spiro[3.3]heptan-1-one: Features an aminomethyl group, which can engage in different types of chemical reactions compared to the chloromethyl derivative.
Uniqueness: 3-(Chloromethyl)spiro[3.3]heptan-1-one stands out due to its chloromethyl group, which imparts unique reactivity and versatility in chemical synthesis. Its spirocyclic structure also contributes to its distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H11ClO |
|---|---|
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
1-(chloromethyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C8H11ClO/c9-5-6-4-7(10)8(6)2-1-3-8/h6H,1-5H2 |
InChI-Schlüssel |
BHOBPHAMOOHDSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(CC2=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)
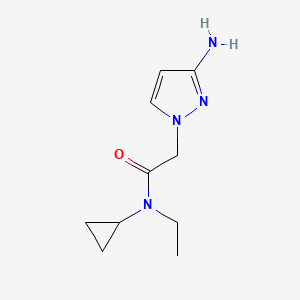

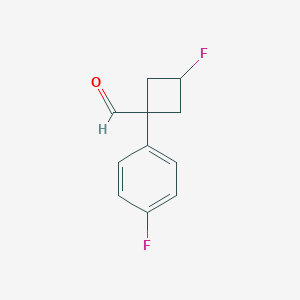
![Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13634529.png)
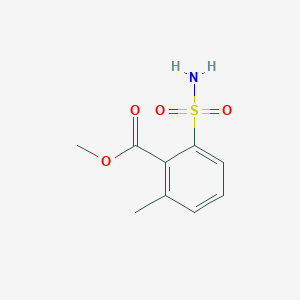



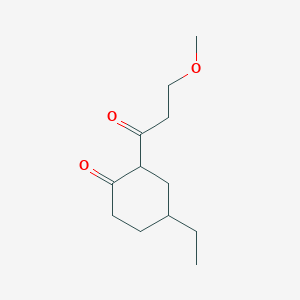
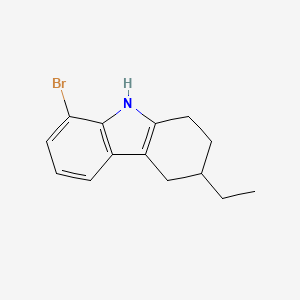
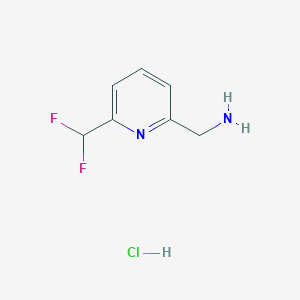
![[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B13634584.png)
